N4-(5-Fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine
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Overview
Description
N4-(5-Fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine is a synthetic organic compound characterized by its quinoline core substituted with fluoro, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-Fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine typically involves multi-step organic synthesis. One common route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The fluoro, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions. For instance, fluorination can be achieved using reagents like Selectfluor, while methoxylation and methylation can be done using methanol and methyl iodide, respectively.
Attachment of the Diamine Chain: The pentane-1,4-diamine chain is attached through nucleophilic substitution reactions, often involving the use of alkyl halides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N4-(5-Fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluoro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N4-(5-Fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline core’s ability to emit light upon excitation. It is also investigated for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential as an antimicrobial or anticancer agent. Its structural features may allow it to interact with specific biological targets, inhibiting the growth of pathogens or cancer cells.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and dyes. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N4-(5-Fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The fluoro and methoxy groups may enhance binding affinity to specific proteins, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
N4-(6-Methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine: Lacks the fluoro substituent, which may reduce its binding affinity and biological activity.
N4-(5-Fluoro-4-methylquinolin-8-yl)pentane-1,4-diamine: Lacks the methoxy group, potentially altering its solubility and reactivity.
N4-(5-Fluoro-6-methoxyquinolin-8-yl)pentane-1,4-diamine: Lacks the methyl group, which may affect its steric interactions with biological targets.
Uniqueness
N4-(5-Fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine is unique due to the specific combination of fluoro, methoxy, and methyl groups on the quinoline core. This combination enhances its chemical reactivity and biological activity, making it a promising candidate for various applications in research and industry.
Properties
IUPAC Name |
4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O/c1-10-6-8-19-16-12(20-11(2)5-4-7-18)9-13(21-3)15(17)14(10)16/h6,8-9,11,20H,4-5,7,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEBORQFMDQJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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